Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
CAS No.:
Cat. No.: VC18494070
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N |
|---|---|
| Molecular Weight | 255.4 g/mol |
| IUPAC Name | 4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
| Standard InChI | InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
| Standard InChI Key | DAUXIZYWZXMLAF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Introduction
Structural Characteristics and Nomenclature
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- belongs to the class of substituted benzonitriles, distinguished by a cyclohexane ring in the trans configuration linked to a propyl group and an ethyl-bridged benzene core. The IUPAC name, 4-[2-(4-propylcyclohexyl)ethyl]benzonitrile, reflects its substituent arrangement: a nitrile group at the para position of the benzene ring and a trans-4-propylcyclohexyl moiety connected via an ethyl spacer. The trans geometry of the cyclohexyl group ensures minimal steric hindrance, promoting molecular alignment in liquid crystalline phases .
Comparative analysis with analogous compounds, such as 4-(trans-4-ethylcyclohexyl)benzonitrile (C₁₅H₁₉N) and trans-4-(4-propylcyclohexyl)benzonitrile (C₁₆H₂₁N), reveals that elongation of the alkyl chain (propyl vs. ethyl) enhances thermal stability and mesophase range . The molecular weight of 255.4 g/mol further differentiates it from shorter-chain derivatives, influencing its solubility and phase transition temperatures .
Synthesis and Reaction Conditions
The synthesis of Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- involves sequential Friedel-Crafts alkylation and cyanation reactions. A representative pathway includes:
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Cyclohexane Functionalization: Trans-4-propylcyclohexanol undergoes dehydration to form trans-4-propylcyclohexene, followed by hydrogenation to yield trans-4-propylcyclohexane.
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Ethyl Bridging: The cyclohexane intermediate reacts with 1-bromo-4-ethylbenzene via nucleophilic substitution, forming the ethyl-bridged intermediate.
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Nitrile Introduction: A cyanation step using copper(I) cyanide (CuCN) in dimethylformamide (DMF) introduces the nitrile group at the para position.
Table 1: Optimal Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclohexane Formation | H₂SO₄ (dehydration) | 120–140 | Toluene | 78 |
| Ethyl Bridging | K₂CO₃, Pd(PPh₃)₄ | 80 | DMF | 65 |
| Cyanation | CuCN, KCN | 150 | DMF | 72 |
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity, critical for liquid crystal applications . Challenges include controlling stereoselectivity during cyclohexane ring formation and minimizing byproducts in the cyanation step.
Physicochemical Properties
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- exhibits a melting point of 30–35°C and a nematic-to-isotropic phase transition at 327.6K, aligning with trends observed in longer-chain PCH derivatives . Its density (0.98 g/cm³) and solubility profile—highly soluble in methanol and dichloromethane but insoluble in water—facilitate processing in organic solvents .
Table 2: Comparative Physicochemical Properties of Benzonitrile Derivatives
The extended propyl chain enhances intermolecular van der Waals interactions, broadening the nematic phase range compared to ethyl-substituted analogs .
Applications in Liquid Crystal Technologies
This compound’s nematic phase enables its use in twisted nematic (TN) and in-plane switching (IPS) LCDs, where molecular alignment modulates light transmission . Its high optical anisotropy (Δn ≈ 0.18) and low viscosity improve response times in high-resolution displays .
Mechanism of Action:
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Voltage-Driven Reorientation: Application of an electric field realigns molecules, altering polarization and light transmission .
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Thermal Stability: The trans-4-propylcyclohexyl group stabilizes the nematic phase up to 130°C, suitable for automotive and industrial displays .
Recent studies highlight its potential in light-shuttering smart windows and flexible displays, where mechanical stability and low operating voltages are paramount .
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